molecular formula C22H16S5 B14278245 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 138537-84-5

2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene

Cat. No.: B14278245
CAS No.: 138537-84-5
M. Wt: 440.7 g/mol
InChI Key: RKBRGVUUNHTMEJ-UHFFFAOYSA-N
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Description

2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple thiophene rings substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.

    Industry: It is explored for use in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in electronic devices, such as enhancing charge transport in semiconductors or improving the efficiency of light emission in LEDs.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over electronic behavior, such as in organic electronics and advanced materials.

Properties

CAS No.

138537-84-5

Molecular Formula

C22H16S5

Molecular Weight

440.7 g/mol

IUPAC Name

2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene

InChI

InChI=1S/C22H16S5/c1-13-3-5-15(23-13)17-7-9-19(25-17)21-11-12-22(27-21)20-10-8-18(26-20)16-6-4-14(2)24-16/h3-12H,1-2H3

InChI Key

RKBRGVUUNHTMEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C

Origin of Product

United States

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